

A Novel Microtubule-Stabilizing Agent for Neuro-oncology and Drug-Resistant Cancers

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Compound of Interest

Compound Name: T2857W

Cat. No.: B15584979

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Audience: Researchers, scientists, and drug development professionals.

Introduction

TPI 287 is a third-generation, semi-synthetic taxane analogue that has demonstrated significant potential as an antineoplastic agent.[1][2] Originally developed by Tapestry Pharmaceuticals, it is structurally designed to overcome common mechanisms of chemotherapy resistance, such as multidrug resistance (MDR) mediated by P-glycoprotein (Pgp) efflux pumps.[3][4][5] A key feature of TPI 287 is its ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for the treatment of central nervous system (CNS) malignancies like glioblastoma, as well as brain metastases.[4][6][7][8] This document provides a comprehensive overview of the key features, specifications, and experimental data related to TPI 287.

Key Features and Specifications

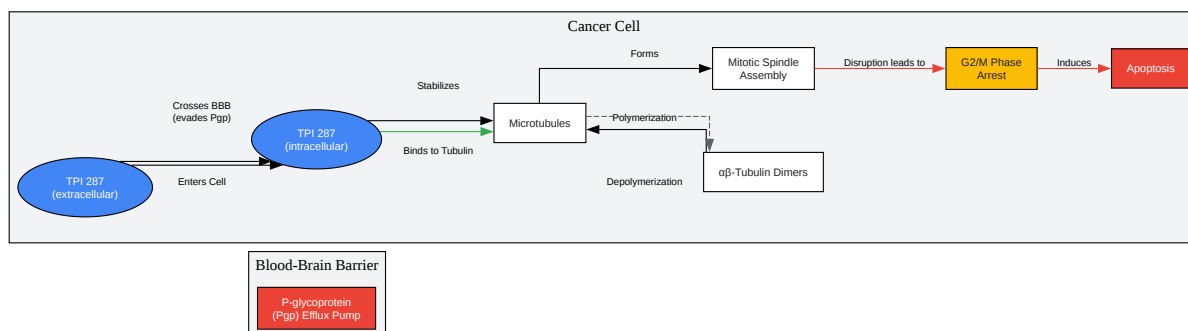
TPI 287 belongs to the abeotaxane class of the taxoid family.[6] Its unique chemical structure confers properties that distinguish it from other taxanes like paclitaxel and docetaxel.[7][9]

Property	Specification	Source
Chemical Formula	C ₄₆ H ₆₃ NO ₁₅	[1][2]
Molecular Weight	870.0 g/mol	[1][2]
Class	Third-generation taxane (abeotaxane)	[5][6]
Mechanism of Action	Microtubule stabilization, inhibition of microtubule dynamics, G2/M cell cycle arrest, induction of apoptosis.	[1][2][6]
Key Advantages	- Blood-brain barrier penetration.[4][6][7][8] - Evades P-glycoprotein mediated efflux.[4][5] - Active against taxane-resistant cell lines.[10]	

Mechanism of Action

Like other taxanes, TPI 287's primary mechanism of action is the disruption of microtubule dynamics, which are crucial for cell division.[6] It binds to tubulin and stabilizes microtubules, preventing their depolymerization.[1][2] This interference with the normal function of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][2]

A critical distinction of TPI 287 is its ability to bypass the P-glycoprotein efflux pump, a common cause of multidrug resistance in cancer cells.[4][5] This allows the compound to accumulate in resistant tumor cells. Furthermore, its ability to cross the blood-brain barrier enables it to reach therapeutic concentrations in the CNS, a significant advantage for treating brain tumors.[6][7][8]



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Caption: Mechanism of action of TPI 287 in cancer cells.

Clinical Trial Data

TPI 287 has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, for various cancers, including glioblastoma, neuroblastoma, and medulloblastoma.^{[6][11][12]}

Phase 1/2 Trial in Recurrent Glioblastoma (in combination with Bevacizumab)

Parameter	Result	Source
Objective Response Rate (ORR)	60%	[4] [6]
Disease Control Rate (DCR)	96%	[6]
Median Progression-Free Survival (PFS)	5.5 months	[4] [5] [13]
Median Overall Survival (OS)	13.4 months	[4] [6] [14]
Dose Escalation Cohorts	140-220 mg/m ²	[4] [5] [14]
Adverse Events (Grade 3/4)	Myelosuppression	[5] [13]

Experimental Protocols

Tubulin Polymerization Assay

This assay is used to determine the effect of TPI 287 on microtubule assembly.

Methodology:

- Purified tubulin is incubated with GTP at 37°C to induce polymerization.[\[15\]](#)
- TPI 287 is added to the reaction mixture at various concentrations. A known microtubule stabilizer like paclitaxel can be used as a positive control.[\[16\]](#)
- The change in turbidity (optical density) of the solution is measured over time using a spectrophotometer at 340 nm. An increase in absorbance indicates microtubule polymerization.
- The kinetics of polymerization in the presence of TPI 287 are compared to control conditions to assess its stabilizing effect.[\[9\]](#)

Cytotoxicity Assay (MTT Assay)

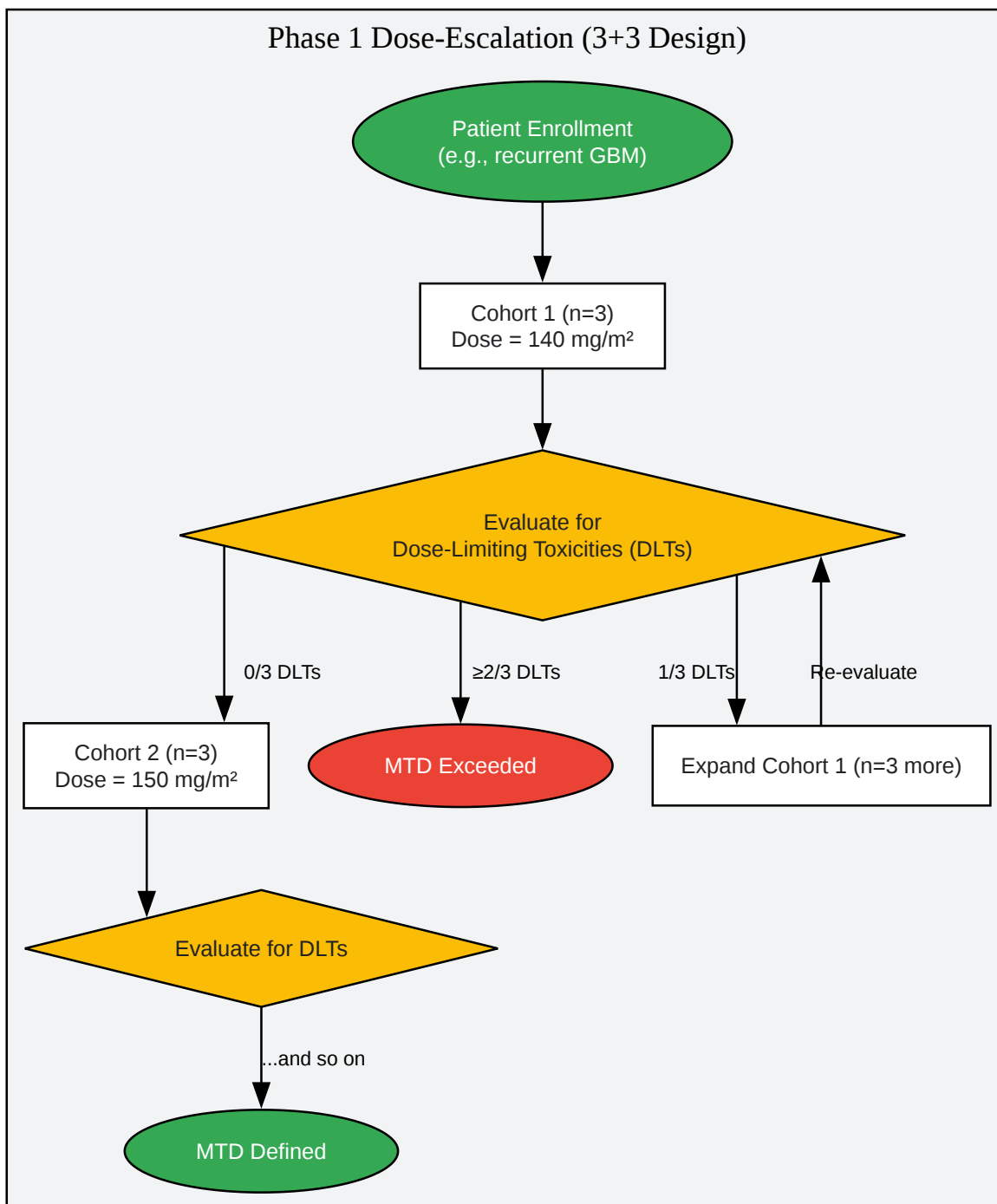
This assay measures the cytotoxic activity of TPI 287 against cancer cell lines.

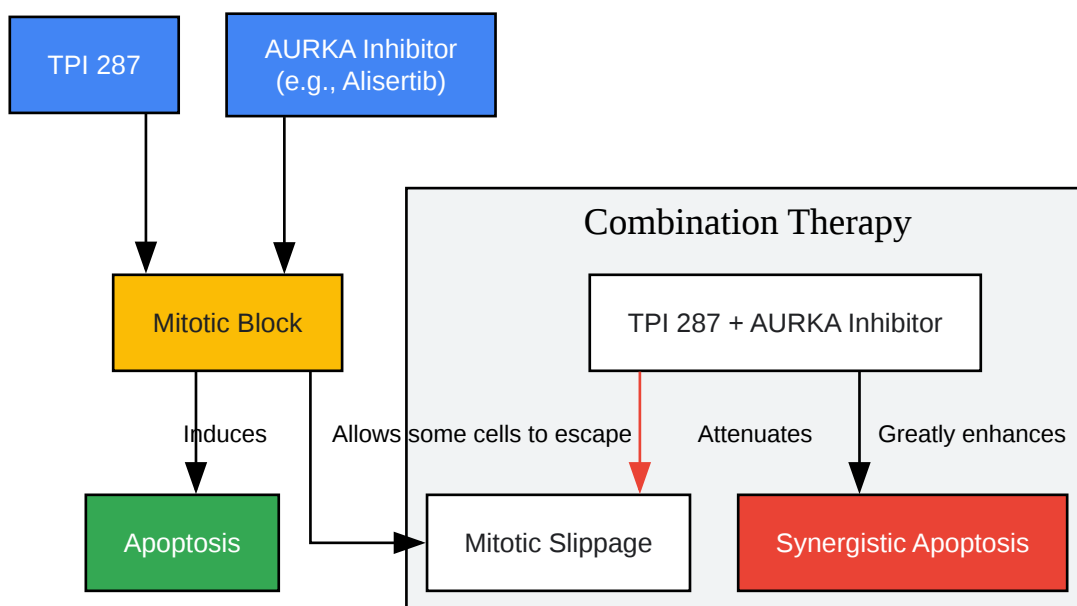
Methodology:

- Cancer cells (e.g., 231-BR breast cancer cells) are seeded in 96-well plates and allowed to adhere.[\[7\]](#)
- The cells are then exposed to a range of concentrations of TPI 287 for a specified period (e.g., 72 hours).[\[7\]](#)
- After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
- The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
- The relative number of viable cells is determined and normalized to untreated control cells to calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).[\[7\]](#)

Clinical Trial Protocol: Phase 1 Dose-Escalation Study

The following workflow illustrates a typical 3+3 dose-escalation design used in Phase 1 trials of TPI 287.[\[12\]](#)[\[14\]](#)[\[17\]](#)





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